molecular formula C4H4N2O2S2 B12826822 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid CAS No. 872784-47-9

2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid

Cat. No.: B12826822
CAS No.: 872784-47-9
M. Wt: 176.2 g/mol
InChI Key: LCYVVSUVGXYWMB-UHFFFAOYSA-N
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Description

2,5-Dithioxoimidazolidine-4-carboxylic acid is a heterocyclic compound characterized by the presence of sulfur atoms in its structure. This compound is part of the imidazolidine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dithioxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiourea with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2,5-Dithioxoimidazolidine-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dithioxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2,5-Dithioxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-Dithioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

  • 2,2-Dimethylthiazolidine-4-carboxylic acid
  • 2-Imidazolidone-4-carboxylic acid

Comparison: Compared to these similar compounds, 2,5-Dithioxoimidazolidine-4-carboxylic acid is unique due to the presence of two sulfur atoms in its structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

872784-47-9

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

2,5-bis(sulfanylidene)imidazolidine-4-carboxylic acid

InChI

InChI=1S/C4H4N2O2S2/c7-3(8)1-2(9)6-4(10)5-1/h1H,(H,7,8)(H2,5,6,9,10)

InChI Key

LCYVVSUVGXYWMB-UHFFFAOYSA-N

Canonical SMILES

C1(C(=S)NC(=S)N1)C(=O)O

Origin of Product

United States

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